molecular formula C4Cl4Se B14745534 Tetrachloroselenophene CAS No. 1468-78-6

Tetrachloroselenophene

Cat. No.: B14745534
CAS No.: 1468-78-6
M. Wt: 268.8 g/mol
InChI Key: PDXPGLDHBNSNFV-UHFFFAOYSA-N
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Description

Tetrachloroselenophene is a selenium-containing heterocyclic compound with the molecular formula C4Cl4Se It is a derivative of selenophene, where four chlorine atoms are substituted at the 2, 3, 4, and 5 positions of the selenophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrachloroselenophene can be synthesized through several methods, including:

    Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of selenium with tetrachlorobutadiene can yield this compound.

    Halogenation: Another approach is the halogenation of selenophene derivatives

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Tetrachloroselenophene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form selenophene oxides.

    Reduction: Reduction reactions can convert this compound to less chlorinated selenophene derivatives.

    Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.

Major Products:

    Oxidation: Selenophene oxides.

    Reduction: Partially chlorinated selenophenes.

    Substitution: Functionalized selenophene derivatives.

Scientific Research Applications

Tetrachloroselenophene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex selenium-containing compounds.

    Materials Science: this compound derivatives are explored for their potential use in organic semiconductors and light-emitting materials.

    Biology and Medicine: Research is ongoing to investigate the biological activity of this compound derivatives, including their potential as anticancer and antimicrobial agents.

    Industry: It is used in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of tetrachloroselenophene involves its interaction with molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present in the this compound derivatives.

Comparison with Similar Compounds

    Tetrachlorothiophene: A sulfur analog of tetrachloroselenophene with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.

    Tetrachlorotellurophene: A tellurium analog with distinct properties influenced by the heavier tellurium atom.

Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and tellurium analogs. Selenium’s ability to form stable compounds with diverse reactivity profiles makes this compound a valuable compound in various research and industrial applications.

Properties

CAS No.

1468-78-6

Molecular Formula

C4Cl4Se

Molecular Weight

268.8 g/mol

IUPAC Name

2,3,4,5-tetrachloroselenophene

InChI

InChI=1S/C4Cl4Se/c5-1-2(6)4(8)9-3(1)7

InChI Key

PDXPGLDHBNSNFV-UHFFFAOYSA-N

Canonical SMILES

C1(=C([Se]C(=C1Cl)Cl)Cl)Cl

Origin of Product

United States

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